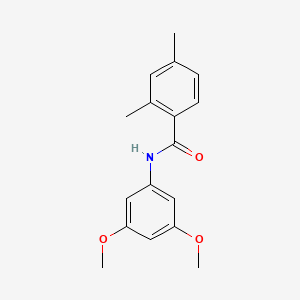

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

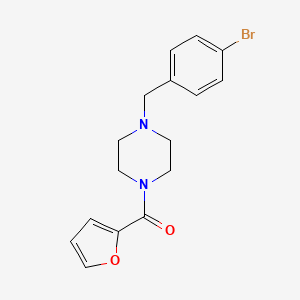

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol, also known as DNAN, is a synthetic nitroaromatic compound that has gained significant attention in recent years due to its potential use as an explosive. DNAN is a yellow crystalline solid that is soluble in most organic solvents and water. The compound has a high melting point of 210-212°C and a molecular weight of 259.28 g/mol. DNAN is synthesized using a multistep process that involves the reaction of nitrophenol with dimethylaminoethylamine and formaldehyde.

Wirkmechanismus

The mechanism of action of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol as an explosive is based on its ability to rapidly release energy upon detonation. The compound undergoes a rapid exothermic reaction that produces a large amount of heat and gas. This gas expands rapidly, creating a shock wave that can cause significant damage to surrounding structures. The exact mechanism of action of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol as a pharmaceutical or agrochemical is not well understood and requires further research.

Biochemical and physiological effects:

The biochemical and physiological effects of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol on humans and animals are not well studied. However, it is known that exposure to high levels of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol can cause skin irritation, respiratory problems, and eye damage. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is also classified as a mutagen and a potential carcinogen, indicating that long-term exposure to the compound may increase the risk of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has several advantages for use in laboratory experiments. The compound is stable and can be stored for long periods without degradation. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is also highly soluble in most organic solvents, making it easy to work with in the lab. However, 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is highly toxic and requires careful handling and disposal. In addition, the synthesis of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is a complex process that requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the use of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the potential health effects of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol exposure and to develop safety guidelines for handling and disposal of the compound.

Synthesemethoden

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is synthesized using a multistep process that involves the reaction of nitrophenol with dimethylaminoethylamine and formaldehyde. The first step in the synthesis of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol involves the reaction of nitrophenol with formaldehyde to form 2,4-dinitrophenol (DNP). DNP is then reacted with dimethylaminoethylamine to form 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol. The synthesis of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has been extensively studied for its potential use as an explosive. The compound has a high energy content and is less sensitive to shock and friction than traditional explosives such as TNT. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has also been shown to have a lower environmental impact than other explosives, making it an attractive alternative for military and industrial applications. In addition, 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has been studied for its potential use in the synthesis of other compounds, including pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-8-11(15(17)18)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEQHJICGQGEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5428634 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)

![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)

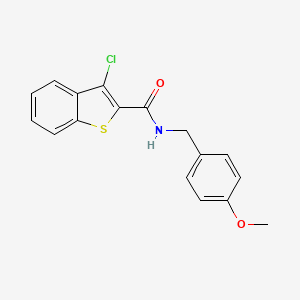

![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)

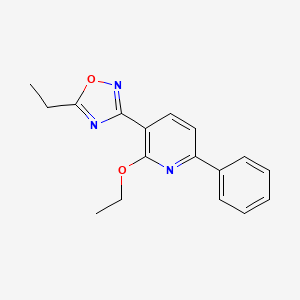

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)

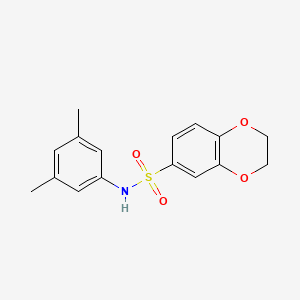

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)